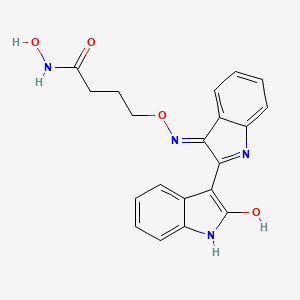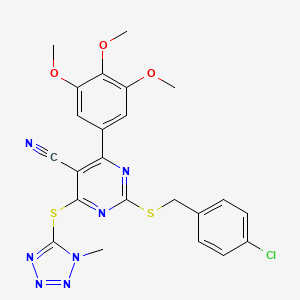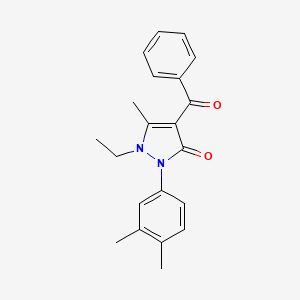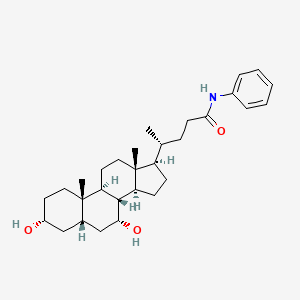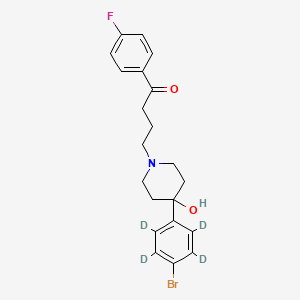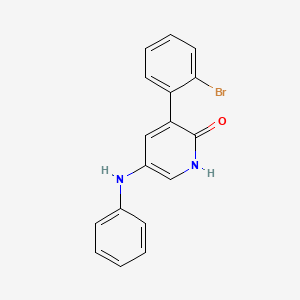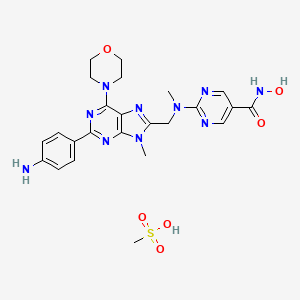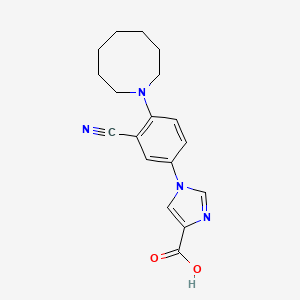
Xanthine oxidoreductase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthine oxidoreductase-IN-1 is a synthetic inhibitor of the enzyme xanthine oxidoreductase. This enzyme plays a crucial role in the catabolism of purine nucleic acids, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to generate uric acid . This compound has been developed to target and inhibit this enzyme, which is implicated in various conditions associated with hyperuricemia, such as gout, cardiovascular disorders, chronic kidney disorders, diabetes, Alzheimer’s disease, and chronic wounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthine oxidoreductase-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH . For example, the synthesis may include the use of molybdenum oxide nanozymes and phosphate buffer solutions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Xanthine oxidoreductase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants such as hypoxanthine and xanthine . The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions involving this compound include intermediate compounds that are further processed to obtain the final inhibitor. These products are characterized and purified using techniques such as chromatography and spectroscopy .
Applications De Recherche Scientifique
Xanthine oxidoreductase-IN-1 has a wide range of scientific research applications in various fields:
Mécanisme D'action
Xanthine oxidoreductase-IN-1 exerts its effects by inhibiting the activity of xanthine oxidoreductase. The enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, with the concomitant formation of reactive oxygen species such as superoxide radicals and hydrogen peroxide . By inhibiting this enzyme, this compound reduces the production of uric acid and reactive oxygen species, thereby mitigating the associated pathological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to xanthine oxidoreductase-IN-1 include other xanthine oxidase inhibitors such as allopurinol, febuxostat, and topiroxostat . These compounds also target xanthine oxidoreductase and are used to treat hyperuricemia and related conditions.
Uniqueness
This compound is unique in its specific inhibition profile and potential for reduced side effects compared to other inhibitors . Its development aims to provide a more potent and safer alternative for managing conditions associated with hyperuricemia.
Propriétés
Formule moléculaire |
C18H20N4O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-[4-(azocan-1-yl)-3-cyanophenyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C18H20N4O2/c19-11-14-10-15(22-12-16(18(23)24)20-13-22)6-7-17(14)21-8-4-2-1-3-5-9-21/h6-7,10,12-13H,1-5,8-9H2,(H,23,24) |
Clé InChI |
VSOWRGWXUWFZJF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CCC1)C2=C(C=C(C=C2)N3C=C(N=C3)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


